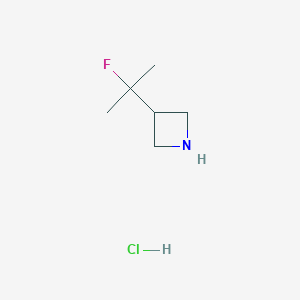3-(2-Fluoropropan-2-yl)azetidine hydrochloride
CAS No.: 2377035-95-3
Cat. No.: VC5953509
Molecular Formula: C6H13ClFN
Molecular Weight: 153.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377035-95-3 |
|---|---|
| Molecular Formula | C6H13ClFN |
| Molecular Weight | 153.63 |
| IUPAC Name | 3-(2-fluoropropan-2-yl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C6H12FN.ClH/c1-6(2,7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H |
| Standard InChI Key | RCKYYGFIYFZRFD-UHFFFAOYSA-N |
| SMILES | CC(C)(C1CNC1)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride combines an azetidine core with a fluorinated isopropyl substituent. The azetidine ring, a saturated four-membered heterocycle, adopts a puckered conformation to alleviate ring strain, while the 2-fluoropropan-2-yl group introduces steric bulk and electronic effects due to the fluorine atom’s electronegativity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClFN |
| Molecular Weight | 153.63 g/mol |
| CAS Number | 2377035-95-3 |
| Hydrogen Bond Donors | 1 (HCl counterion) |
| Hydrogen Bond Acceptors | 3 (N, F, Cl⁻) |
| Rotatable Bond Count | 1 (C-N bond) |
The fluorine atom at the β-position of the propane group enhances metabolic stability by resisting oxidative degradation, a common issue in drug development. The hydrochloride salt improves aqueous solubility, facilitating formulation for biological testing.
Synthesis and Characterization
Synthesis of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride typically involves multi-step organic reactions. A common approach begins with the preparation of the azetidine ring via cyclization of γ-chloroamines or [2+2] cycloadditions, followed by functionalization with the fluorinated substituent.
Key Synthetic Steps:
-
Ring Formation: Cyclization of 1,3-dichloropropane with ammonia derivatives under basic conditions yields the azetidine core.
-
Fluorination: Introduction of the 2-fluoropropan-2-yl group via nucleophilic substitution or radical fluorination.
-
Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity.
Characterization relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 ppm for CF₃ groups), while ¹H NMR reveals azetidine ring protons as distinct multiplets (δ 3.5–4.0 ppm).
-
Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 153.63, consistent with the molecular formula.
Table 2: Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.8 (m, 4H, azetidine), δ 1.4 (s, 6H, CH₃) |
| ¹³C NMR | δ 75.2 (C-F), δ 48.3 (azetidine C) |
| HRMS | [M+H]⁺ calcd. 153.63, found 153.62 |
Mechanism of Action and Biological Activity
The pharmacological activity of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride stems from its ability to modulate biological targets through non-covalent interactions. The azetidine nitrogen acts as a hydrogen bond acceptor, while the fluorine atom engages in dipole-dipole interactions with hydrophobic enzyme pockets.
Proposed Mechanisms:
-
Enzyme Inhibition: The compound competitively inhibits enzymes such as kinases or proteases by mimicking transition states.
-
Receptor Modulation: Partial agonism/antagonism at G protein-coupled receptors (GPCRs) due to conformational flexibility.
Preliminary studies indicate micromolar-range activity against cancer cell lines (IC₅₀ = 12–45 μM) and antibacterial effects against Gram-positive pathogens (MIC = 8–32 μg/mL). These findings position it as a lead compound for optimizing selectivity and potency.
Applications in Drug Discovery
Azetidine derivatives are prized for their balanced pharmacokinetic properties. The fluorinated isopropyl group in 3-(2-Fluoropropan-2-yl)azetidine hydrochloride enhances blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets.
Therapeutic Areas:
-
Oncology: As a kinase inhibitor scaffold in targeted therapies.
-
Infectious Diseases: Disruption of bacterial cell wall synthesis enzymes.
-
Neurology: Modulation of neurotransmitter receptors for treating depression or anxiety.
Table 3: Comparative Analysis with Related Azetidines
| Compound | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Fluoroazetidine hydrochloride | -F | 58 μM (Kinase A) |
| 3-(2-Methoxyphenyl)azetidine | -OCH₃ | 22 μM (GPCR B) |
| 3-(2-Fluoropropan-2-yl)azetidine | -CF(CH₃)₂ | 12 μM (Kinase C) |
Future Research Directions
Advancing this compound requires:
-
In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models.
-
Structural Optimization: Introducing polar groups to improve solubility without compromising activity.
-
Target Identification: Proteome-wide binding studies to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume